5-(Bromomethyl)imidazo[1,2-a]pyridine hydrobromide
Description
5-(Bromomethyl)imidazo[1,2-a]pyridine hydrobromide is a brominated derivative of the imidazo[1,2-a]pyridine scaffold, a heterocyclic system renowned for its pharmacological versatility. The imidazo[1,2-a]pyridine core is present in clinically approved drugs such as zolpidem (hypnotic) and zolimidine (anti-ulcer), underscoring its therapeutic relevance . The bromomethyl substituent at the 5-position enhances electrophilicity, making this compound a valuable intermediate for further functionalization, such as nucleophilic substitutions or cross-coupling reactions. Its hydrobromide salt form improves solubility and stability, facilitating applications in medicinal chemistry and material sciences.
Properties
IUPAC Name |
5-(bromomethyl)imidazo[1,2-a]pyridine;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2.BrH/c9-6-7-2-1-3-8-10-4-5-11(7)8;/h1-5H,6H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYOGSZRWDYEMIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN2C(=C1)CBr.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Br2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of 5-Methylimidazo[1,2-a]pyridine Derivatives
The direct bromination of 5-methylimidazo[1,2-a]pyridine represents a straightforward route to introduce the bromomethyl group. This method employs brominating agents such as N-bromosuccinimide (NBS) or bromine (Br₂) in the presence of hydrobromic acid (HBr) as a catalyst .
Reaction Conditions:
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Solvent: Dichloromethane (DCM) or acetonitrile
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Temperature: 0–25°C
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Catalyst: 48% HBr (1.2 equiv)
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Reaction Time: 6–12 hours
Mechanistic Insight:
The reaction proceeds via a radical pathway initiated by light or a radical initiator (e.g., AIBN). The methyl group at the 5-position undergoes hydrogen abstraction, followed by bromine radical addition to yield the bromomethyl derivative.
Yield Optimization:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| NBS Equivalents | 1.1 | Maximizes conversion |
| HBr Concentration | 48% | Enhances regioselectivity |
| Light Exposure | UV (365 nm) | Accelerates initiation |
Yields typically range from 65–75% , with purity >95% after recrystallization from ethanol/water .
Cyclization of 2-Aminopyridine with Bromomethyl-Containing Precursors
An alternative approach involves the cyclization of 2-aminopyridine with α-bromo ketones or phenacyl bromides bearing a bromomethyl group. Copper silicate catalysts enable efficient one-pot synthesis under mild conditions .
General Procedure:
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Reactants:
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2-Aminopyridine (1.0 equiv)
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5-(Bromomethyl)phenacyl bromide (1.1 equiv)
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Copper silicate (10 mol%)
-
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Solvent: Ethanol
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Temperature: Reflux (78°C)
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Time: 2–4 hours
Key Advantages:
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Regioselectivity: The copper silicate catalyst directs cyclization to the 5-position, minimizing byproducts .
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Scalability: Demonstrated at 100-g scale with 80% yield.
Table 1: Comparative Performance of Catalysts
| Catalyst | Yield (%) | Purity (%) |
|---|---|---|
| Copper silicate | 80 | 98 |
| Bi(OTf)₃ | 72 | 95 |
| p-TsOH·H₂O | 68 | 93 |
Catalytic Bromomethylation Using Bi(OTf)₃
Bismuth triflate (Bi(OTf)₃) catalyzes the bromomethylation of imidazo[1,2-a]pyridine via a Ritter-type reaction, enabling the use of acetonitrile as a methylene source .
Reaction Setup:
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Substrate: Imidazo[1,2-a]pyridine (1.0 equiv)
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Brominating Agent: NBS (1.5 equiv)
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Catalyst: Bi(OTf)₃ (5 mol%)
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Additive: p-TsOH·H₂O (7.5 equiv)
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Solvent: 1,2-Dichloroethane (DCE)
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Temperature: 150°C (microwave-assisted)
Outcome:
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Yield: 70–78%
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Selectivity: >90% for the 5-position due to electronic effects of the Bi(OTf)₃ catalyst .
Industrial-Scale Production via Continuous Flow Reactors
For large-scale synthesis, continuous flow reactors offer superior heat and mass transfer compared to batch processes.
Process Parameters:
| Stage | Conditions |
|---|---|
| Bromination | NBS in DCM, 25°C, 1 hr |
| Quenching | NaHCO₃ solution, pH 7–8 |
| Purification | HPLC (C18 column, 70% EtOH) |
Benefits:
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Throughput: 5 kg/day
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Waste Reduction: 40% lower solvent usage vs. batch.
Comparative Analysis of Synthetic Routes
Table 2: Method Comparison
| Method | Yield (%) | Scalability | Cost ($/g) |
|---|---|---|---|
| Direct Bromination | 75 | Moderate | 12 |
| Copper Silicate Cyclization | 80 | High | 8 |
| Bi(OTf)₃ Catalysis | 78 | Low | 15 |
| Continuous Flow | 85 | Industrial | 6 |
Key Findings:
-
Cost Efficiency: Copper silicate cyclization offers the best balance of yield and cost.
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Environmental Impact: Continuous flow methods reduce solvent waste by 40% .
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
5-(Bromomethyl)imidazo[1,2-a]pyridine hydrobromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromomethyl group is highly reactive towards nucleophiles, leading to the formation of substituted imidazo[1,2-a]pyridine derivatives.
Oxidation Reactions: The compound can be oxidized to form imidazo[1,2-a]pyridine-5-carboxaldehyde or other oxidized derivatives.
Reduction Reactions: Reduction of the bromomethyl group can yield imidazo[1,2-a]pyridine-5-methanol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: Substituted imidazo[1,2-a]pyridine derivatives with various functional groups.
Oxidation: Imidazo[1,2-a]pyridine-5-carboxaldehyde and related compounds.
Reduction: Imidazo[1,2-a]pyridine-5-methanol.
Scientific Research Applications
Anticancer Activity
Numerous studies have highlighted the potential of imidazo[1,2-a]pyridine derivatives in cancer therapy. For instance:
- A series of derivatives have been synthesized and evaluated for their ability to inhibit cancer cell proliferation. The compound demonstrated significant cytotoxicity against various cancer cell lines, suggesting its potential as a lead compound for further development .
Antimicrobial Properties
5-(Bromomethyl)imidazo[1,2-a]pyridine hydrobromide has shown promising antimicrobial activity:
- Research indicates that derivatives exhibit potent activity against both Gram-positive and Gram-negative bacteria, making them candidates for developing new antibiotics .
Antiviral Applications
The compound's structure allows it to interact with viral proteins:
- Recent studies suggest that some derivatives can act as effective inhibitors against viruses such as SARS-CoV-2 by preventing the virus from entering human cells .
Case Study: Anticancer Activity
A study published in 2023 evaluated a series of imidazo[1,2-a]pyridine derivatives for their anticancer properties:
- The top-performing compound exhibited an IC50 value of 0.5 µM against breast cancer cells, indicating strong anticancer potential .
Case Study: Antimicrobial Efficacy
In another research effort, a derivative was tested against multiple bacterial strains:
- The minimum inhibitory concentration (MIC) was found to be 32 µg/mL against Staphylococcus aureus, demonstrating significant antimicrobial activity .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 5-(Bromomethyl)imidazo[1,2-a]pyridine hydrobromide involves its interaction with specific molecular targets and pathways. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The imidazo[1,2-a]pyridine core can interact with various receptors and enzymes, modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
3-Bromo-6-chloroimidazo[1,2-a]pyridine Hydrobromide
5-Bromoimidazo[1,2-a]pyridine
8-Fluoroimidazo[1,2-a]pyridine
- Structure : Fluorine at 8-position.
- Key Feature : Acts as a bioisostere for imidazo[1,2-a]pyrimidine in GABA receptor modulators, demonstrating how halogen position influences target selectivity .
Functionalized Derivatives
Coumarin–Imidazo[1,2-a]pyridine Hybrids
Dicationic Imidazo[1,2-a]pyridines
- Structure : Amidines at furan and pyridine positions.
- Activity: Antiprotozoal agents with IC₅₀ values as low as 1 nM against Trypanosoma brucei rhodesiense and 14 nM against Plasmodium falciparum .
Pharmacological and Physicochemical Properties
Bioactivity Comparison
Physicochemical Data
Structure-Activity Relationship (SAR) Insights
- Halogen Position : Bromine at 3-position (e.g., MCH1R antagonists) enhances receptor affinity, while 5-substitution (e.g., bromomethyl) favors electrophilic reactivity for further derivatization .
- Hydrobromide Salt : Improves aqueous solubility, critical for in vivo applications .
- Hybrid Systems : Coumarin conjugation broadens bioactivity profiles, demonstrating the scaffold’s adaptability .
Biological Activity
5-(Bromomethyl)imidazo[1,2-a]pyridine hydrobromide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and findings from various studies.
Chemical Structure and Properties
The chemical structure of this compound features a bromomethyl group attached to an imidazo[1,2-a]pyridine core. This structural configuration is significant as it influences the compound's biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties . It has been tested against various bacterial and fungal strains, demonstrating effectiveness in inhibiting their growth. For instance:
- Bacterial strains : The compound showed significant activity against Gram-positive and Gram-negative bacteria.
- Fungal strains : It also exhibited antifungal effects, making it a candidate for further exploration in treating infections caused by resistant pathogens.
Anticancer Properties
The compound has been investigated for its anticancer potential . Studies have shown that it can inhibit the proliferation of several cancer cell lines, including:
- HCT-116 (colorectal carcinoma)
- NCI-H460 (lung carcinoma)
- HeLa (cervical cancer)
In vitro assays revealed that this compound induces apoptosis in these cells through mechanisms such as DNA damage and cell cycle arrest. The compound's ability to interfere with critical cellular processes positions it as a promising candidate for cancer therapy.
The mechanism by which this compound exerts its biological effects involves several pathways:
- Enzyme Inhibition : The compound may inhibit specific enzymes crucial for microbial survival and cancer cell proliferation.
- DNA Interaction : It can bind to DNA, disrupting replication and transcription processes.
- Cell Membrane Disruption : Its lipophilic nature allows it to integrate into cell membranes, leading to increased permeability and eventual cell death.
Research Findings and Case Studies
A comprehensive review of literature highlights various studies that have explored the biological activity of this compound:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant antibacterial activity against E. coli and S. aureus with MIC values below 10 µg/mL. |
| Study 2 | Showed IC50 values for anticancer activity ranging from 5 to 15 µM across different cancer cell lines. |
| Study 3 | Investigated the compound's interaction with DNA using gel electrophoresis, confirming its binding affinity. |
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
